2-Bromo-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one
2-Bromo-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one
Brand Name:
Vulcanchem
CAS No.:
87258-66-0
VCID:
VC0137521
InChI:
InChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3/i2D,3D,4D,5D,6D
SMILES:
CC(C(=O)C1=CC=CC=C1)Br
Molecular Formula:
C9H9BrO
Molecular Weight:
218.1 g/mol
2-Bromo-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one
CAS No.: 87258-66-0
Reference Standards
VCID: VC0137521
Molecular Formula: C9H9BrO
Molecular Weight: 218.1 g/mol
CAS No. | 87258-66-0 |
---|---|
Product Name | 2-Bromo-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one |
Molecular Formula | C9H9BrO |
Molecular Weight | 218.1 g/mol |
IUPAC Name | 2-bromo-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one |
Standard InChI | InChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3/i2D,3D,4D,5D,6D |
Standard InChIKey | WPDWOCRJBPXJFM-VIQYUKPQSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(C)Br)[2H])[2H] |
SMILES | CC(C(=O)C1=CC=CC=C1)Br |
Canonical SMILES | CC(C(=O)C1=CC=CC=C1)Br |
Synonyms | 2-Bromo-1-phenyl-1-propanone-d5; 1-Benzoyl-1-bromoethane-d5; 1-Bromoethyl Phenyl-d5 Ketone; 2-Bromo-1-phenyl-1-propanone-d5; dl-α-Bromopropiophenone-d5; NSC 89689-d5; |
PubChem Compound | 12206664 |
Last Modified | Nov 11 2021 |
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